5-Methylethylone hydrochloride
Description
Contextualization within Novel Psychoactive Substances (NPS) Research
Novel Psychoactive Substances (NPS) are synthetic compounds designed to mimic the effects of established illicit drugs such as cannabis, cocaine, and MDMA. nih.govsemanticscholar.org These substances are often marketed as "designer drugs" or "research chemicals" to circumvent existing drug control laws. evitachem.comdbpedia.org The landscape of NPS is diverse and rapidly changing, with hundreds of new molecules identified in recent years, posing significant challenges to public health, clinical toxicology, and regulatory bodies worldwide. semanticscholar.orgherts.ac.ukherts.ac.uk The continuous emergence of these substances necessitates ongoing research to understand their chemical nature, pharmacological effects, and to develop methods for their detection. semanticscholar.org Research into NPS is crucial for forensic laboratories and public health officials to identify emerging threats and understand the profiles of new compounds appearing on the illicit market. evitachem.com
Overview of Cathinone (B1664624) Class within NPS Research
Within the broad category of NPS, synthetic cathinones represent one of the largest and most prominent classes. herts.ac.ukfrontiersin.org These compounds are chemically derived from cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). Structurally, they are β-keto phenethylamines. frontiersin.orgwikipedia.org Synthetic cathinones typically act as stimulants on the central nervous system, with effects that can resemble those of amphetamines, cocaine, or MDMA. frontiersin.org Their mechanism of action generally involves interaction with monoamine transporters, inhibiting the reuptake or promoting the release of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). wikipedia.org The specific substitutions on the cathinone structure can significantly alter the compound's pharmacological profile. wikipedia.org Due to their stimulant and empathogenic properties, this class of compounds has seen widespread distribution on the recreational drug market. smolecule.com
Rationale for Advanced Academic Investigation of 5-Methylethylone (B12718827) Hydrochloride
5-Methylethylone is a synthetic compound belonging to the amphetamine, phenethylamine (B48288), and cathinone chemical classes. evitachem.comdbpedia.orgwikipedia.org It is structurally related to ethylone (B12757671), another synthetic cathinone that has been identified as a designer drug. dbpedia.orgwikipedia.org The primary rationale for the academic and forensic investigation of 5-Methylethylone hydrochloride stems from its emergence as a designer drug and the limited scientific data available on its specific properties. evitachem.comdbpedia.orgwikipedia.org
Relatively little has been published regarding its detailed pharmacological profile, metabolism, and toxicology. evitachem.comwikipedia.org Understanding its chemical behavior, metabolic pathways, and interactions with neurochemical systems is essential for developing reliable analytical methods for its detection in forensic samples. evitachem.com Such research provides the foundational knowledge required by public health officials and law enforcement to address the potential risks associated with new synthetic drugs as they appear on the market. evitachem.com
Chemical and Physical Properties
The hydrochloride salt of 5-Methylethylone is the form typically encountered in laboratory settings, often prepared to enhance solubility and stability. smolecule.com Its fundamental properties have been determined through various computational and laboratory analyses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one;hydrochloride | nih.gov |
| Molecular Formula | C₁₃H₁₈ClNO₃ | nih.gov |
| Molecular Weight | 271.74 g/mol | nih.govncats.io |
| Exact Mass | 271.0975211 Da | nih.gov |
| Canonical SMILES | CCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2.Cl | nih.gov |
| CAS Number | 2748289-02-1 | nih.gov |
| Topological Polar Surface Area | 47.6 Ų | nih.gov |
| Formulation | Crystalline solid | caymanchem.com |
Research Findings
Synthesis and Analytical Characterization
Detailed synthetic routes for 5-Methylethylone are not extensively documented in formal literature, but its synthesis can be achieved through methods common for other synthetic cathinones. evitachem.com A general approach involves the reaction of an appropriate ketone precursor with a substituted phenethylamine. evitachem.com For many cathinone analogues, a common pathway is the α-bromination of a substituted propiophenone (B1677668), followed by a reaction with the desired amine (in this case, ethylamine) to yield the final cathinone base, which is then converted to its hydrochloride salt. nih.gov
The structural elucidation and characterization of 5-Methylethylone and related compounds rely on a suite of modern analytical techniques.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for identifying synthetic cathinones. evitachem.com For cathinones like the closely related ethylone, the electron ionization (EI) mass spectrum typically shows a weak molecular ion peak and a prominent base peak corresponding to the iminium ion formed by cleavage alpha to the carbonyl group. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass data essential for confirming the elemental composition of the molecule and its fragments. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of the molecule. evitachem.comnih.gov Solid-state NMR has also been used to differentiate between polymorphic forms of related cathinone hydrochlorides, such as ethylone hydrochloride, which can exist in different crystal lattice arrangements. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are effective for characterizing the solid form of the compound and can distinguish between polymorphs. nih.gov
Chromatographic Methods: Besides GC-MS, techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are employed, particularly for chiral separations to distinguish between enantiomers of these compounds. scispace.com
Table 2: Analytical Characterization Methods for Substituted Cathinones
| Technique | Application in Research | Key Findings for Related Compounds |
|---|---|---|
| GC-MS | Identification in seized materials and biological samples. | Characteristic iminium ion fragment is often the base peak. nih.gov |
| LC-HRMS | Accurate mass determination and metabolite profiling. | Allows for confirmation of molecular formula and identification of metabolic products. nih.govnih.gov |
| NMR (¹H, ¹³C) | Unambiguous structure confirmation. | Provides detailed information on the molecular arrangement. evitachem.comnih.gov |
| Solid-State NMR | Polymorph differentiation. | Can distinguish between different crystalline forms of the hydrochloride salt. nih.gov |
| FTIR/Raman | Characterization of solid material and polymorphs. | Provides distinct vibrational fingerprints for different polymorphs. nih.gov |
| Capillary Electrophoresis | Chiral separation of enantiomers. | Successful enantioseparation of numerous cathinone derivatives has been reported. scispace.com |
Metabolism
Specific metabolic studies on 5-Methylethylone are limited. However, research on structurally similar methylenedioxy-substituted synthetic cathinones provides a predictive framework for its metabolic fate in humans. nih.gov In vitro studies using human liver microsomes on compounds like methylone, ethylone, and pentylone (B609909) have identified several key metabolic pathways that are likely applicable to 5-Methylethylone. nih.gov
The primary metabolic transformations for this class of compounds include:
N-dealkylation: The removal of the ethyl group from the nitrogen atom. nih.gov
β-Ketone Reduction: The reduction of the ketone group on the beta carbon to a hydroxyl group, forming the corresponding alcohol metabolite. nih.gov
Demethylenation: The opening of the methylenedioxy ring, which is often followed by O-methylation of the resulting catechol structure. nih.gov
Hydroxylation: The addition of a hydroxyl group to the alkyl side chain or the aromatic ring. nih.gov
Conjugation: Phase II metabolism involving the attachment of glucuronic acid to hydroxylated metabolites. nih.govfrontiersin.org
For forensic purposes, the detection of these metabolites can be crucial, as they may be present in biological samples even when the parent drug concentration is low, thereby extending the window of detection. nih.gov
Table 3: Predicted Metabolic Pathways of 5-Methylethylone
| Pathway | Description | Resulting Metabolite Type |
|---|---|---|
| N-Dealkylation | Removal of the ethyl group from the secondary amine. | Primary amine metabolite. |
| β-Ketone Reduction | Conversion of the ketone functional group to a secondary alcohol. | β-keto-reduced metabolite. |
| Demethylenation | Opening of the methylenedioxy ring structure. | Dihydroxy (catechol) metabolite. |
| O-Methylation | Addition of a methyl group to a hydroxyl group, typically following demethylenation. | Methoxy-hydroxy metabolite. |
| Hydroxylation | Addition of a hydroxyl group at various positions on the molecule. | Hydroxylated metabolite. |
Pharmacology
5-Methylethylone is categorized as a stimulant and empathogen based on its chemical structure and relation to other cathinones. dbpedia.orgwikipedia.org The pharmacological activity of synthetic cathinones is primarily mediated by their interaction with monoamine transporters in the brain. evitachem.comwikipedia.org It is believed that 5-Methylethylone, like its analogues, acts as a reuptake inhibitor and/or releasing agent of the neurotransmitters dopamine (DAT), norepinephrine (NET), and serotonin (SERT). evitachem.comwikipedia.orgontosight.ai The balance of activity at these different transporters determines the specific psychostimulant and empathogenic effects of the compound. The presence of the β-keto group in cathinones, in contrast to their amphetamine analogues, generally influences their interaction with these transporters. wikipedia.org While detailed in vitro receptor binding and functional assay data for 5-Methylethylone are not widely published, its effects are presumed to arise from elevating synaptic concentrations of these key neurotransmitters. evitachem.comontosight.ai
Compound Nomenclature
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| 5-Methylethylone | 5-methyl-βk-MDEA, 5ME |
| Amphetamine | - |
| Butylone | βk-MBDB |
| Cathinone | - |
| Cocaine | - |
| Dopamine | DA |
| Ethylamine (B1201723) | - |
| Ethylone | MDEC, βk-MDEA |
| MDMA | 3,4-Methylenedioxymethamphetamine, Ecstasy |
| Mephedrone (B570743) | 4-MMC |
| Methamphetamine | - |
| Methylone | βk-MDMA |
| Norepinephrine | NE |
| Pentylone | βk-MBDP |
| Phenethylamine | - |
Structure
3D Structure of Parent
Properties
CAS No. |
2748289-02-1 |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13;/h5-6,9,14H,4,7H2,1-3H3;1H |
InChI Key |
GPFNMPVEIHTOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2.Cl |
Origin of Product |
United States |
Chemical Synthesis and Precursor Studies of 5 Methylethylone Hydrochloride
Established Synthetic Pathways to 5-Methylethylone (B12718827) Base
The synthesis of 5-Methylethylone, like other synthetic cathinones, typically involves a multi-step process starting from readily available precursor chemicals. evitachem.commdpi.com While specific, detailed synthetic routes for 5-Methylethylone are not extensively documented in publicly available literature, general methods for synthesizing analogous cathinone (B1664624) derivatives provide a foundational understanding. evitachem.com
A common approach for the synthesis of cathinone derivatives involves the reaction of an appropriate aryl ketone with an amine. mdpi.com For 5-Methylethylone, this would likely start with a substituted 1-(1,3-benzodioxol-5-yl)propan-1-one derivative. The synthesis is often a two-step process that begins with the creation of an α-bromoketone from the corresponding arylketone, followed by a nucleophilic substitution with the appropriate amine to form the cathinone freebase. unodc.org
Reaction Mechanisms and Intermediate Characterization in 5-Methylethylone Synthesis
The synthesis of cathinones often proceeds through mechanisms such as reductive amination or condensation reactions. evitachem.com For instance, the reaction of a ketone with a substituted phenethylamine (B48288) can be facilitated under acidic or basic conditions. evitachem.com
A probable synthetic route for many cathinones involves the α-bromination of a substituted propiophenone (B1677668) followed by reaction with the desired amine. unodc.org In the case of 5-Methylethylone, the starting material would likely be a derivative of 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one. This intermediate would then be reacted with ethylamine (B1201723).
The characterization of intermediates and the final product is critical for confirming the structure and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for elucidating the molecular structure and identifying functional groups. evitachem.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also a common tool for analyzing reaction products and identifying potential byproducts. evitachem.comdiva-portal.org
Exploration of Alternative Synthetic Routes to 5-Methylethylone
Alternative synthetic strategies for cathinones exist, including stereoselective synthesis methods. For example, Friedel-Crafts acylation has been used for the stereoselective synthesis of cathinone derivatives. researchgate.net This method could potentially be adapted for the synthesis of 5-Methylethylone to produce specific enantiomers, which may exhibit different potencies. unodc.org Another approach involves the oxidation of corresponding ephedrine (B3423809) or pseudoephedrine analogues. europa.eu
Hydrochloride Salt Formation Methodologies
Due to the instability of the freebase form, synthetic cathinones are often converted to their hydrochloride or hydrobromide salts. mdpi.comunodc.org This process enhances the stability and solubility of the compound. smolecule.com
Chemical Principles of Salt Formation for Cathinone Derivatives
Cathinones are basic compounds due to the presence of an amino group. oup.com This basic nitrogen atom can react with an acid, such as hydrochloric acid (HCl), to form a salt. smolecule.com The reaction involves the protonation of the nitrogen atom by the hydrogen ion from the acid, forming an ammonium (B1175870) salt. This process is a standard acid-base reaction. The resulting hydrochloride salt is typically a crystalline solid. evitachem.comontosight.ai
Optimization of Hydrochloride Formation Conditions
The formation of the hydrochloride salt is typically achieved by treating a solution of the cathinone freebase with hydrochloric acid. researchgate.netsmolecule.com The reaction is often carried out in a suitable solvent, and the resulting salt is then isolated, often through recrystallization to achieve high purity. evitachem.com The optimization of conditions, such as the choice of solvent and the stoichiometry of the acid, is important for maximizing the yield and purity of the final product.
Precursor Identification and Analysis
The identification of precursors is a key aspect of controlling the spread of new psychoactive substances. c4ads.org For 5-Methylethylone, the primary precursors would be a substituted benzodioxole derivative and a source of the ethylamine side chain. evitachem.comsmolecule.com
A likely precursor for the synthesis of 5-Methylethylone is 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one. ontosight.ai Another key precursor would be ethylamine. smolecule.com The analysis of seized materials often involves identifying not only the final product but also any unreacted precursors or synthesis byproducts, which can provide valuable information about the synthetic route employed. researchgate.net
Characterization of Starting Materials and Reagents
The successful synthesis of 5-methylethylone hydrochloride is contingent on the purity and proper identification of its starting materials and reagents. The key precursors would require thorough characterization using standard analytical techniques.
7-Methyl-1,3-benzodioxole: This is the foundational precursor. Its synthesis can be achieved through various methods, including the methylenation of 4-methylcatechol (B155104).
Table 1: Characterization of 7-Methyl-1,3-benzodioxole
| Property | Data | Source |
| Molecular Formula | C₈H₈O₂ | |
| Molar Mass | 136.15 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Approx. 192-194 °C | |
| ¹H NMR | Expected signals for aromatic protons, methyl protons, and methylenedioxy protons. | |
| ¹³C NMR | Expected signals for aromatic carbons, methyl carbon, and methylenedioxy carbon. | |
| IR Spectroscopy | Characteristic peaks for C-O-C stretching of the dioxole ring and aromatic C-H stretching. |
1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one: This intermediate is likely formed via a Friedel-Crafts acylation of 7-methyl-1,3-benzodioxole with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Table 2: Characterization of 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molar Mass | 192.21 g/mol | |
| Appearance | Likely a crystalline solid | |
| Melting Point | Not widely documented, but expected to be a solid at room temperature. | |
| ¹H NMR | Signals corresponding to the aromatic protons, methyl group on the ring, ethyl group of the propanone chain, and the methylenedioxy protons. | |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methyl carbon, ethyl carbons, and the methylenedioxy carbon. | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |
Other Reagents: Standard reagents such as propionyl chloride, bromine, ethylamine, and hydrochloric acid would be characterized by their known physical and chemical properties. Purity would be assessed through techniques like titration or spectroscopy.
Evaluation of Precursor Sourcing and Availability in Synthetic Contexts
The accessibility of precursors is a critical factor in the synthesis of any chemical compound, including this compound. The primary precursors for the proposed synthetic route are derivatives of 1,3-benzodioxole (B145889).
7-Methyl-1,3-benzodioxole and its derivatives are not as commonly available as unsubstituted 1,3-benzodioxole (also known as methylenedioxybenzene). However, substituted benzodioxoles are utilized in various chemical industries, including the synthesis of pharmaceuticals and agrochemicals. nih.gov Their availability is often from specialized chemical suppliers and may be subject to regulatory oversight due to their potential use in clandestine chemistry.
Table 3: Sourcing and Availability of Key Precursors
| Precursor | Commercial Availability | Potential Synthetic Routes from Simpler Precursors | Regulatory Status |
| 7-Methyl-1,3-benzodioxole | Available from some chemical suppliers, often for research purposes. | Synthesizable from 4-methylcatechol and a methylene (B1212753) source. | May be monitored in some jurisdictions. |
| Propionyl Chloride | Widely available as a common acylating agent. | Commercially produced on a large scale. | Generally available, though may require appropriate licensing for bulk purchase. |
| Ethylamine | Widely available as a common amine. | Commercially produced on a large scale. | Generally available. |
| Bromine | Widely available but is a hazardous and regulated substance. | Commercially produced. | Highly regulated due to its hazardous nature and use in various syntheses. |
The sourcing of these precursors for legitimate research purposes would typically involve purchasing from established chemical supply companies. However, the potential for these chemicals to be diverted for illicit synthesis means their sale and distribution are often monitored by law enforcement and regulatory agencies. The synthesis of the key precursor, 7-methyl-1,3-benzodioxole, from more readily available starting materials like 4-methylcatechol represents a potential route for those seeking to bypass regulations on the direct precursor.
Advanced Analytical Methodologies for 5 Methylethylone Hydrochloride
Chromatographic Separation Techniques for 5-Methylethylone (B12718827) Hydrochloride
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 5-Methylethylone hydrochloride, both gas chromatography (GC) and liquid chromatography (LC) are extensively utilized, often coupled with mass spectrometry (MS) for definitive identification. unodc.org
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov In the context of synthetic cathinone (B1664624) analysis, GC-MS is a widely adopted method in forensic laboratories. nih.gov
The development of a robust GC-MS method for this compound involves the optimization of several parameters to achieve adequate separation and sensitivity. Key aspects of method development and validation include specificity, linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ). gavinpublishers.comtbzmed.ac.ir
A typical GC-MS method for synthetic cathinones would involve a capillary column, such as a DB-5ms, and a temperature program designed to separate a wide range of compounds. nih.gov The mass spectrometer is operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns that can be compared against spectral libraries for identification. nih.gov
Table 1: Example GC-MS Method Parameters for Synthetic Cathinone Analysis
| Parameter | Value |
| GC System | Agilent 7890B GC |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Mode | Split/Splitless |
| Mass Spectrometer | Agilent 5977B MSD |
| Ionization Mode | Electron Ionization (EI) |
This table presents a generalized set of parameters often used for the analysis of synthetic cathinones and may require optimization for the specific analysis of this compound.
Validation of the method ensures that it is suitable for its intended purpose. gavinpublishers.com Linearity is typically established over a concentration range relevant to forensic samples, with correlation coefficients (r²) close to 1.0 indicating a strong linear relationship. nih.gov Accuracy is assessed by analyzing samples with known concentrations and comparing the measured values to the true values. gavinpublishers.com Precision, a measure of the method's reproducibility, is evaluated through intra- and inter-day analyses. gavinpublishers.com
In forensic casework, high sample throughput is often necessary. Rapid GC-MS methods aim to reduce analysis time without compromising analytical quality. nih.gov This can be achieved by optimizing temperature programming and operational parameters. nih.gov For complex matrices such as biological samples, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial to remove interferences and concentrate the analyte of interest. umich.edu Derivatization may also be employed to improve the chromatographic properties and mass spectral characteristics of cathinones. uva.nl
Liquid Chromatography (LC) Applications
Liquid chromatography is particularly well-suited for the analysis of a broader range of compounds, including those that are thermally labile or non-volatile. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of synthetic cathinones. nih.gov Method development for this compound would involve selecting an appropriate stationary phase (e.g., a C18 column), mobile phase composition, and detector. nih.gov
The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation. nih.gov The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds like cathinones. nih.gov UV detection is commonly used, with the wavelength selected to maximize the analyte's absorbance. mdpi.com
Table 2: Illustrative HPLC Method Parameters for Cathinone Analysis
| Parameter | Value |
| HPLC System | Agilent 1200 Series |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous solution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength |
This table provides a representative set of HPLC conditions that would be a starting point for the development of a method specific to this compound.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures. mdpi.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. mdpi.com For the analysis of this compound and its potential isomers, the high resolving power of UPLC can be particularly advantageous. nih.gov
UPLC systems, when coupled with tandem mass spectrometry (MS/MS), provide a highly selective and sensitive platform for the confirmation and quantification of synthetic cathinones in various matrices. nih.gov The use of smaller particles in UPLC columns allows for more efficient separations, leading to sharper peaks and better resolution of closely related compounds. mdpi.com
Electrophoretic Separation Techniques
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism for charged molecules, making it a suitable technique for the analysis of synthetic cathinones, which are typically weak bases. A key advantage of CE is its ability to resolve enantiomers, the non-superimposable mirror-image forms of a chiral molecule. This is particularly relevant as the different enantiomers of synthetic cathinones can exhibit varied potencies and toxicological profiles. mdpi.comresearchgate.net
Successful enantioselective separation of synthetic cathinones has been achieved using CE with ultraviolet (UV) detection. mdpi.com One effective method involves the use of an acidic formate buffer containing co-additives such as an ionic liquid (e.g., tetrabutylammonium chloride) and a cyclodextrin (e.g., beta-cyclodextrin). mdpi.comresearchgate.net While neither additive alone provided the desired separation, their combined use enabled the resolution of enantiomers for a range of synthetic cathinones, including pentylone (B609909) and methylone. mdpi.comresearchgate.net
In another approach, novel squarylium dyes have been used as fluorescent probes for amine-containing targets like synthetic cathinones, allowing for their analysis by CE with laser-induced fluorescence (LIF) detection. proquest.com This derivatization strategy enhances detection sensitivity for compounds that may have poor innate fluorescence. proquest.com
| Analyte Mixture | Buffer System | CE Conditions | Detection | Outcome |
|---|---|---|---|---|
| Pentylone, 4-MEC, Methylone, MDPBP, MDPV, Naphyrone | 50 mM Ammonium (B1175870) Formate (pH 3.1) with 25 mM TBAC + 12 mM β-CD | Applied Voltage: 20 kV; Capillary: 50 µm x 60 cm | Absorbance at 214 nm | Complete enantioselective separation achieved. mdpi.comresearchgate.net |
| SQ-STP derivatized bath salts | Separation buffer with ionic liquid, cyclodextrin, and carbon dots | - | Laser-Induced Fluorescence (LIF) | Enhanced signal enabling semi-quantitative determination. proquest.com |
Spectroscopic Characterization Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for the definitive identification and quantification of synthetic cathinones in forensic and clinical samples. nih.govresearchgate.net The coupling of LC with MS provides high separation power and selective, sensitive detection, allowing for the analysis of complex biological matrices like blood and urine with minimal sample preparation compared to techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net
For structural elucidation, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of an unknown compound. Tandem mass spectrometry (MS/MS) provides structural information through the characteristic fragmentation patterns of a molecule. By analyzing the fragment ions (product ions) generated from a selected precursor ion, specific substructures of the molecule can be identified, which is crucial for distinguishing between the numerous isomers of synthetic cathinones. shimadzu.com
In quantitative analysis, LC-MS/MS is typically operated in the multiple reaction monitoring (MRM) mode. nih.govfda.gov.tw This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for the target analyte and an internal standard. Numerous validated LC-MS/MS methods have been developed for the simultaneous quantification of a wide array of synthetic cathinones and their metabolites in urine and blood. nih.govresearchgate.netfda.gov.tw These methods demonstrate excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the low nanogram per milliliter (ng/mL) range. researchgate.netfda.gov.tw
| Number of Analytes | Matrix | Chromatographic Column | Mobile Phase | Run Time | LOQ Range |
|---|---|---|---|---|---|
| 16 Cathinones, 10 Metabolites | Urine | - | - | 13 min | - |
| 30 Cathinones | Postmortem Blood | Reversed-phase | Gradient | 16 min | 1 ng/mL |
| 73 Cathinones & Metabolites | Urine | Kinetex® Biphenyl | Gradient: 0.1% formic acid (aq) with 5 mM ammonium acetate and 0.1% formic acid (MeOH) | 8 min | 0.5–1.0 ng/mL |
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and versatile ambient ionization technique that allows for the direct analysis of samples in their native state with minimal to no sample preparation. researchgate.netmdpi.com This method is particularly advantageous for the high-throughput screening of seized drug samples. scispace.com For the analysis of this compound, a solid sample can be introduced into the DART ion source, where a heated stream of metastable helium or nitrogen desorbs and ionizes the analyte.
The resulting mass spectrum is typically simple, dominated by the protonated molecule [M+H]⁺. By adjusting the voltage potential between orifices in the mass spectrometer interface, in-source collision-induced dissociation (CID) can be induced, generating characteristic fragment ions that provide structural information. researchgate.netrsc.org This is crucial for distinguishing 5-Methylethylone from its isomers. The high mass accuracy of time-of-flight (TOF) mass spectrometers often coupled with DART sources allows for the determination of the elemental composition of the parent and fragment ions. researchgate.net
Table 1: Predicted DART-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 236.1281 | Protonated molecule |
| Fragment 1 | 207.0863 | Loss of ethyl group (-C₂H₅) |
| Fragment 2 | 178.0808 | Loss of ethylamine (B1201723) (-C₂H₅NH₂) |
| Fragment 3 | 163.0573 | Putative fragment from cleavage of the side chain |
Note: The predicted m/z values are based on the chemical formula of 5-Methylethylone (C₁₃H₁₇NO₃) and common fragmentation pathways for synthetic cathinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including synthetic cathinones. It provides detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the differentiation of isomers, which can be challenging with other methods. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.
The ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethyl and methyl groups, and the methine proton. The chemical shifts, signal multiplicities, and coupling constants would confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chain. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to further confirm the assignments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic | 6.5 - 7.5 | m | Ar-H |
| Methine | 4.0 - 4.5 | q | CH-CH₃ |
| Methylene (B1212753) | 2.8 - 3.2 | q | CH₂-CH₃ |
| Aromatic Methyl | 2.2 - 2.5 | s | Ar-CH₃ |
| Aliphatic Methyl | 1.2 - 1.5 | d | CH-CH₃ |
| Ethyl Methyl | 1.0 - 1.3 | t | CH₂-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Carbonyl | 195 - 205 | C=O | |
| Aromatic | 110 - 150 | Ar-C | |
| Methine | 50 - 60 | CH-CH₃ | |
| Methylene | 40 - 50 | CH₂-CH₃ | |
| Aromatic Methyl | 15 - 25 | Ar-CH₃ | |
| Aliphatic Methyl | 10 - 20 | CH-CH₃ | |
| Ethyl Methyl | 10 - 15 | CH₂-CH₃ |
Note: Predicted chemical shifts are based on typical values for similar functional groups in related synthetic cathinone structures. researchgate.net
Infrared (IR) and Raman Spectroscopy in Differentiation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to differentiate between isomers. ljmu.ac.uk For this compound, both techniques would show characteristic bands corresponding to the vibrations of its functional groups.
The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include those for the aromatic C-H and C=C bonds, as well as the N-H bond of the secondary amine hydrochloride.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would be prominent in the Raman spectrum. Subtle differences in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to distinguish this compound from its positional isomers. researchgate.net
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (salt) | 2400 - 2700 | Weak |
| C-H Stretch (aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch | 1680 - 1700 | Medium |
| C=C Stretch (aromatic) | 1580 - 1610 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
Note: Expected frequencies are based on characteristic vibrational modes for functional groups present in synthetic cathinones. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely available technique that can be used for the preliminary detection and quantification of synthetic cathinones. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or acetonitrile, would be expected to show absorption maxima corresponding to the electronic transitions within the molecule's chromophores.
The primary chromophore in 5-Methylethylone is the substituted benzene ring conjugated with the carbonyl group. This system gives rise to characteristic absorption bands in the UV region. The position and intensity (molar absorptivity) of these bands can provide information for its identification and can aid in distinguishing it from isomers with different substitution patterns on the aromatic ring.
Table 4: Predicted UV-Vis Spectrophotometry Data for this compound
| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Methanol | ~235 | ~12,000 | π → π |
| Methanol | ~280 | ~3,000 | π → π |
| Methanol | ~315 | ~1,500 | n → π* |
Note: Predicted values are based on the UV-Vis spectra of structurally similar synthetic cathinones. caymanchem.com
Atomic Absorption Spectroscopy (AAS) for Inorganic Impurities
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for the determination of trace elements. In the context of this compound analysis, AAS is a valuable tool for identifying and quantifying inorganic impurities that may be present as a result of the manufacturing process. These impurities can include residual catalysts, reagents, or contaminants from the equipment used in clandestine laboratories.
The sample of this compound would first be digested to bring the inorganic elements into solution. This solution is then introduced into the AAS instrument, where it is atomized. The atoms of a specific element will then absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of that element in the sample. This allows for the detection of various metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Table 5: Potential Inorganic Impurities in this compound and their Detection by AAS
| Element | Potential Source | AAS Detection Wavelength (nm) |
| Lead (Pb) | Contaminated reagents, equipment | 283.3 |
| Mercury (Hg) | Reagents (e.g., mercuric chloride) | 253.7 |
| Platinum (Pt) | Catalysts (e.g., Adams' catalyst) | 265.9 |
| Palladium (Pd) | Catalysts (e.g., palladium on carbon) | 247.6 |
| Chromium (Cr) | Equipment corrosion | 357.9 |
Impurity Profiling and Degradation Product Analysis
Identification and Elucidation of Organic Impurities
The impurity profile of a seized drug sample can provide valuable intelligence, offering clues about the synthetic route employed and the skill of the chemist. Organic impurities in this compound can arise from several sources, including unreacted starting materials, by-products of the synthesis, and degradation products. ojp.gov The synthesis of many cathinones involves the reaction of a substituted propiophenone (B1677668) with an amine. unodc.org
Common synthetic routes for cathinones can lead to a variety of impurities. For example, incomplete reactions can result in the presence of the precursor ketone. Side reactions can lead to the formation of isomers or related compounds. Degradation of the final product can also occur, particularly under improper storage conditions, leading to the formation of various degradation products. ojp.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the separation and identification of these organic impurities.
Table 6: Potential Organic Impurities and Degradation Products of this compound
| Compound Name | Type | Potential Origin |
| 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one | Starting Material | Incomplete reaction |
| Ethylamine | Reagent | Excess from synthesis |
| Positional Isomers | By-product | Non-specific synthesis |
| Dehydrogenated product | Degradation Product | Oxidation |
| Reduced (alcohol) product | Degradation Product | Reduction of the ketone |
Degradation Products and Stability-Indicating Methods
Stability-indicating methods are analytical procedures designed to detect changes in the quality of a drug substance over time due to environmental factors such as light, heat, and humidity. lubrizolcdmo.com These methods are developed through forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, and photolysis to generate potential degradation products. pharmaguideline.comnih.gov The goal is to achieve a target degradation of approximately 5-20% to ensure that the analytical method can effectively separate the intact compound from its degradants. lubrizolcdmo.comnih.gov
Systematic stability studies on the broader class of synthetic cathinones have shown that stability is highly dependent on the specific chemical structure and storage conditions. nih.govresearchgate.net Factors such as the presence of a methylenedioxy group or a tertiary amine (pyrrolidinyl) ring can significantly enhance stability, while secondary amines are generally less stable. nih.govojp.gov However, specific forced degradation studies for this compound, which would be necessary to identify its unique degradation products and establish a validated stability-indicating method, have not been reported in the available scientific literature.
Quantitative Determination of Impurities
The quantitative determination of impurities is essential for controlling the purity of a chemical substance. This process typically involves validated analytical methods with sufficient sensitivity, precision, and accuracy, often with limits of detection (LOD) and quantification (LOQ) established at levels relevant to regulatory guidelines. mdpi.commdpi.com Hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for this purpose due to their high selectivity and sensitivity. fda.gov.twnih.gov
While numerous methods exist for the quantification of synthetic cathinones as target analytes in biological matrices fda.gov.twnih.gov, specific validated methods for the quantitative determination of impurities within bulk this compound material are not documented in the reviewed literature.
Application of Hyphenated Techniques in Impurity Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for impurity profiling. ajrconline.orgijsdr.org The combination of Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) allows for the separation of complex mixtures and the structural elucidation of unknown impurities. ijfmr.comsaspublishers.com Other combinations, such as LC-NMR, provide even more detailed structural information. ijsdr.orgijfmr.com
These techniques are widely applied in the analysis of pharmaceutical impurities and illicit drugs. ajrconline.orgcfsre.org However, the application of these hyphenated techniques for the specific purpose of identifying and characterizing process-related or degradation-related impurities in this compound has not been detailed in published research.
Chiral Analysis and Enantioseparation Studies
This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, methods for their separation and the determination of enantiomeric purity are crucial. mdpi.com
Enantiomeric Purity Determination of this compound
The determination of enantiomeric purity assesses the proportion of each enantiomer in a sample. Capillary electrophoresis (CE) has proven to be a powerful technique for the chiral separation of new psychoactive substances, often using cyclodextrins as chiral selectors in the background electrolyte. scispace.com
A study investigating the enantioseparation of various novel psychoactive substances successfully resolved the enantiomers of 5-Methylethylone (referred to as 5-ME) using cyclodextrin-assisted capillary electrophoresis. This research demonstrates the feasibility of determining the enantiomeric composition of this specific compound. scispace.com
| Chiral Selector | Analyte | Resolution (Rs) | Migration Time (min) |
|---|---|---|---|
| Carboxymethyl-β-CD | 5-Methylethylone (5-ME) | 2.9 | 17.4 |
Chiral Derivatization Reagents in GC-MS
An alternative to direct chiral separation on a chiral stationary phase is the indirect method, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA). oup.com This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatography column. nih.govnih.gov
Cyclodextrin-Assisted Capillary Electrophoresis for Chiral Separation
Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com For the chiral separation of compounds like synthetic cathinones, chiral selectors are added to the background electrolyte. Cyclodextrins (CDs) are among the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. mdpi.comspringernature.com
Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior. The chiral separation mechanism relies on the differential interaction and formation of inclusion complexes between the cyclodextrin host and the individual enantiomers of the guest molecule. nih.gov The stability of these complexes varies between the two enantiomers, leading to different electrophoretic mobilities and thus, separation. mdpi.com
While direct application of cyclodextrin-assisted capillary electrophoresis for the chiral separation of 5-Methylethylone has not been extensively documented in peer-reviewed literature, numerous studies have successfully applied this technique to a wide range of structurally related cathinone derivatives. nih.govmdpi.com These studies provide a strong basis for the potential application of this methodology to 5-Methylethylone.
For instance, a chiral capillary zone electrophoresis method was developed for the enantioseparation of 61 cathinone and pyrovalerone derivatives using four different β-cyclodextrin derivatives as chiral selectors: native β-cyclodextrin, acetyl-β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin. nih.gov The study found that under optimized conditions, 58 of the 61 tested substances were successfully resolved into their enantiomers. nih.gov The choice of cyclodextrin derivative and the composition of the background electrolyte, including pH and selector concentration, were critical for achieving optimal separation. nih.govnih.gov
Below is a table summarizing the successful chiral separation of selected synthetic cathinones using different β-cyclodextrin derivatives, illustrating the utility of this technique.
| Analyte | Chiral Selector | Background Electrolyte | Resolution (Rs) |
| Mephedrone (B570743) | Carboxymethyl-β-cyclodextrin | 7.5 mmol·L−1 selector, pH 2.75 | >1.5 |
| Methylone | β-cyclodextrin / Tetrabutylammonium chloride | 12 mM β-CD, 25 mM TBAC, 50 mM ammonium formate, pH 3.1 | Baseline |
| Pentylone | β-cyclodextrin / Tetrabutylammonium chloride | 12 mM β-CD, 25 mM TBAC, 50 mM ammonium formate, pH 3.1 | Baseline |
| MDPV | β-cyclodextrin / Tetrabutylammonium chloride | 12 mM β-CD, 25 mM TBAC, 50 mM ammonium formate, pH 3.1 | Baseline |
This table is generated based on data from studies on related synthetic cathinones and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.
Implications of Enantiomeric Composition in Research
The chiral nature of synthetic cathinones is a critical aspect of their pharmacology and toxicology, as enantiomers of the same compound can exhibit significantly different biological activities. nih.gov Although specific research on the enantioselectivity of 5-Methylethylone is limited, studies on related cathinone derivatives have consistently demonstrated that the pharmacological effects often reside predominantly in one of the enantiomers. nih.govwikipedia.org
For many chiral psychoactive substances, one enantiomer is often more potent or has a different pharmacological profile than the other. nih.gov For example, in studies of methcathinone, the S(-) enantiomer was found to be more potent in producing locomotor stimulant effects in mice compared to the R(+) enantiomer. nih.govresearchgate.net Conversely, the R(+) enantiomer of methcathinone showed greater neurotoxic effects on dopamine (B1211576) neurons in the same animal model. nih.gov
Similarly, research on 3,4-methylenedioxypyrovalerone (MDPV) revealed that the S-enantiomer is significantly more potent than the R-enantiomer at inhibiting the uptake of dopamine and norepinephrine (B1679862). nih.gov This enantioselectivity in transporter inhibition likely underlies the more potent locomotor stimulant and reinforcing effects observed with the S-enantiomer. nih.govmdpi.com
These findings underscore the importance of chiral separation in the research of synthetic cathinones. The determination of the enantiomeric composition of a sample is crucial for:
Structure-Activity Relationship (SAR) Studies: Elucidating how the three-dimensional structure of the molecule interacts with biological targets.
Forensic Analysis: Accurately identifying and quantifying the substances present in seized materials, as the enantiomeric ratio could potentially provide information about the synthetic route.
The following table summarizes the observed enantioselective effects for some synthetic cathinones, highlighting the potential implications for research on 5-Methylethylone.
| Compound | Enantiomer | Observed Effect | Reference |
| Methcathinone | S(-) | More potent locomotor stimulant effect in mice | nih.gov |
| Methcathinone | R(+) | More potent neurotoxic effect on dopamine neurons in mice | nih.gov |
| MDPV | S(+) | More potent reuptake inhibitor of dopamine and norepinephrine transporters | nih.govmdpi.com |
| α-PVP | S | Primarily responsible for locomotor activity and cardiovascular effects in rats | mdpi.com |
Given the established enantioselectivity within the synthetic cathinone class, it is highly probable that the enantiomers of 5-Methylethylone also exhibit different pharmacological and toxicological profiles. Therefore, the application of advanced analytical methodologies like cyclodextrin-assisted capillary electrophoresis is indispensable for future research to isolate and characterize the individual enantiomers and to understand their specific biological activities.
Pharmacological Mechanisms and Biochemical Interactions of 5 Methylethylone Hydrochloride
Receptor Binding and Ligand Affinity Studies
The principal mechanism of action for synthetic cathinones like 5-methylethylone (B12718827) involves interaction with monoamine transporters. evitachem.comontosight.ai These interactions are foundational to their stimulant and empathogenic effects.
5-Methylethylone is understood to interact with the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). ontosight.ai Synthetic cathinones generally exhibit inhibitory activity at these transporters, blocking the reuptake of their respective neurotransmitters and thereby increasing their concentration in the synaptic cleft. ontosight.ai The relative affinity for these transporters varies among different cathinone (B1664624) derivatives, which accounts for their diverse pharmacological effects. nih.gov
While specific binding affinity (Ki) or inhibition concentration (IC50) values for 5-methylethylone are not extensively documented in peer-reviewed literature, data from the closely related compound, ethylone (B12757671), provides insight into the likely transporter interaction profile. nih.gov For many cathinones with a pyrrolidine (B122466) ring, the affinity is highest for DAT and NET, with significantly lower affinity for SERT. nih.gov However, the addition of a methylenedioxy group, as seen in ethylone, tends to increase affinity for SERT. nih.gov
Table 1: Transporter Binding and Uptake Inhibition for Ethylone (a structurally related cathinone) Data sourced from a study on substituted cathinones and presented as a proxy for 5-Methylethylone's potential activity. nih.gov
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| hDAT (human Dopamine Transporter) | 1040 ± 150 | 2080 ± 320 |
| hSERT (human Serotonin Transporter) | 520 ± 110 | 710 ± 110 |
| hNET (human Norepinephrine Transporter) | 2000 ± 400 | 1030 ± 130 |
This interactive table illustrates the binding affinity and functional potency of ethylone at the three major monoamine transporters. Lower values indicate a stronger interaction.
Beyond the primary monoamine transporters, the activity of synthetic cathinones at various neurotransmitter receptor subtypes is less well-defined. nih.gov Generally, these compounds exhibit a lower affinity for G-protein coupled receptors compared to their affinity for DAT, SERT, and NET. nih.gov However, interactions with certain receptor subtypes, such as serotonin 5-HT2A receptors, are often implicated in the psychoactive or psychedelic effects of some phenethylamines. herts.ac.uknih.gov
Table 2: Potential Roles of Key Serotonin Receptor Subtypes This table provides a general overview of receptor functions relevant to psychoactive substances and is not based on specific data for 5-Methylethylone.
| Receptor Subtype | Potential Functional Role in CNS |
| 5-HT1A | Implicated in mood regulation, anxiety, and antidepressant effects. nih.govnih.gov |
| 5-HT2A | Associated with hallucinogenic and psychedelic effects, as well as aspects of psychosis. herts.ac.uknih.gov |
| 5-HT2C | Involved in the regulation of dopamine and norepinephrine release; plays a role in mood and appetite. nih.gov |
Enzyme Interaction and Inhibition Studies
The interaction of a compound with metabolic enzymes is crucial for understanding its duration of action and potential for drug-drug interactions.
Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of dopamine, serotonin, and norepinephrine. Some amphetamine-related compounds and their metabolites have been demonstrated to be selective inhibitors of MAO-A. nih.gov For example, studies have shown that certain amphetamine metabolites can act as competitive, reversible inhibitors of MAO-A. nih.gov However, specific research into the potential of 5-methylethylone to inhibit either MAO-A or MAO-B is not available in the current literature.
The metabolism of most synthetic cathinones, like other xenobiotics, is presumed to be carried out by the cytochrome P450 (CYP) enzyme system in the liver. amazonaws.com While the specific metabolic fate of 5-methylethylone has not been fully characterized, studies on other structurally related compounds provide insight into the likely pathways. For instance, research on the metabolism of other indole-containing and methylated compounds has identified several key CYP isoenzymes. nih.govnih.gov
Table 3: Major CYP450 Enzymes and Their Role in Drug Metabolism This table outlines common CYP enzymes involved in the metabolism of psychoactive compounds. Their specific contribution to 5-Methylethylone metabolism requires further investigation.
| CYP Isoenzyme | Common Substrates/Role in Metabolism |
| CYP1A2 | Metabolizes various xenobiotics, including polycyclic aromatic hydrocarbons and some drugs. nih.gov |
| CYP2D6 | Responsible for the metabolism of a large number of drugs, including many antidepressants, antipsychotics, and amphetamines. nih.gov |
| CYP3A4 | The most abundant human CYP enzyme, involved in the metabolism of over 50% of clinically used drugs. nih.govnih.gov |
Metabolism of 5-methylethylone likely involves reactions such as N-dealkylation, hydroxylation of the aromatic ring, and reduction of the beta-ketone group, followed by conjugation for excretion. The specific enzymes responsible for these transformations in 5-methylethylone have yet to be determined.
Neurochemical Release and Reuptake Modulation
A critical distinction in the pharmacology of psychostimulants is whether they act primarily as reuptake inhibitors or as substrate-type releasers. Reuptake inhibitors, like cocaine, block the transporter from the outside, preventing it from clearing neurotransmitters from the synapse. Substrate-type releasers, like amphetamine, are transported into the neuron and induce a reverse transport (efflux) of neurotransmitters from the cytoplasm into the synapse. nih.gov
There is some ambiguity in the literature, with some sources describing 5-methylethylone as a reuptake inhibitor and others as a releasing agent. ontosight.aidbpedia.org Studies on a range of substituted cathinones have shown that this functional distinction is often dependent on the specific chemical structure. nih.gov For example, the related compound ethylone was found to be a substrate that induces neurotransmitter release, particularly at the serotonin transporter (hSERT). nih.gov In contrast, many cathinones containing a pyrrolidine ring structure act primarily as potent reuptake inhibitors, especially at DAT and NET, without causing significant release. nih.gov Given its structural similarity to ethylone, it is plausible that 5-methylethylone also functions as a substrate-type releaser, though this requires direct experimental confirmation.
Synaptosomal Uptake Inhibition Assays
The primary mechanism by which 5-methylethylone is believed to produce its stimulant effects is through the inhibition of the reuptake of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). evitachem.comontosight.ai This action is investigated using synaptosomal uptake inhibition assays. In these in vitro experiments, synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions rich in monoamine transporters, such as the striatum for the dopamine transporter (DAT), the hippocampus or cortex for the serotonin transporter (SERT), and the hypothalamus or cortex for the norepinephrine transporter (NET).
These preparations are then incubated with radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound, in this case, 5-methylethylone. The ability of 5-methylethylone to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes is measured by quantifying the amount of radioactivity accumulated within the nerve terminals. From this data, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the drug required to inhibit 50% of the specific neurotransmitter uptake. A lower IC50 value indicates a higher potency of the compound at that particular transporter.
While specific IC50 values for 5-methylethylone are not widely available in peer-reviewed literature, research on structurally similar synthetic cathinones provides a strong indication of its likely pharmacological profile. For instance, studies on compounds like methylone and ethylone have shown that they are non-selective inhibitors of all three monoamine transporters. nih.gov It is therefore highly probable that 5-methylethylone also acts as an inhibitor at DAT, NET, and SERT. The relative potency at each transporter would determine its specific psychoactive effects.
To illustrate the typical findings for related compounds, the following table presents hypothetical data based on the known pharmacology of other synthetic cathinones.
| Compound Name | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| Hypothetical 5-Methylethylone | 150 | 80 | 250 |
| Reference: Methylone | 590 | 1900 | 1930 |
| Reference: Ethylone | 770 | 490 | 1100 |
Note: The data for 5-Methylethylone is hypothetical and for illustrative purposes only, based on the profiles of structurally related cathinones. The reference data for Methylone and Ethylone is derived from published scientific literature.
Neurotransmitter Release Studies in Preclinical Models
In a typical release assay, neuronal preparations are preloaded with a radiolabeled neurotransmitter. After this loading phase, the preparations are superfused with a buffer to establish a baseline level of neurotransmitter release. Subsequently, the preparation is exposed to the test compound (5-methylethylone), and the amount of radiolabeled neurotransmitter released into the superfusate is measured over time. An increase in the release of the neurotransmitter above the baseline level indicates that the compound is a releasing agent. The potency and efficacy of the releasing effect can be quantified and compared to known releasing agents like amphetamine or methamphetamine.
For many synthetic cathinones, the profile of action—whether they are primarily reuptake inhibitors or also potent releasers—is a key determinant of their psychoactive properties. For example, some cathinones are potent dopamine and norepinephrine releasers with weaker effects on serotonin, similar to methamphetamine. Others, particularly those with a methylenedioxy ring structure like MDMA, are potent serotonin releasers.
Given that 5-methylethylone is structurally related to cathinone and its derivatives, it is plausible that it possesses neurotransmitter-releasing capabilities. evitachem.com However, specific data from neurotransmitter release assays for 5-methylethylone are scarce in the scientific literature. The balance between reuptake inhibition and release at each of the monoamine transporters would ultimately define the unique pharmacological signature of 5-methylethylone.
The following table provides a hypothetical representation of the potential neurotransmitter-releasing effects of 5-methylethylone, based on the activities of related compounds.
| Compound Name | Dopamine Release | Norepinephrine Release | Serotonin Release |
| Hypothetical 5-Methylethylone | Moderate | Moderate | Low |
| Reference: Methamphetamine | High | High | Low |
| Reference: MDMA | Moderate | Moderate | High |
Note: The data for 5-Methylethylone is hypothetical and for illustrative purposes only, based on the profiles of structurally related cathinones. The reference data for Methamphetamine and MDMA is based on established pharmacological profiles.
Cellular and Subcellular Transport Mechanisms
Membrane Permeability and Passive Diffusion Characteristics
Direct experimental data on the membrane permeability and passive diffusion of 5-Methylethylone (B12718827) hydrochloride is not extensively documented in publicly available scientific literature. However, insights can be gleaned from studies on structurally similar synthetic cathinones.
Passive diffusion is a primary mechanism for the transport of many drug-like molecules across lipid bilayers, driven by a concentration gradient. researchgate.net The efficiency of this process is heavily influenced by the compound's physicochemical properties, such as lipophilicity (logP), molecular size, and hydrogen bonding capacity. researchgate.net Synthetic cathinones, in general, are known to cross the blood-brain barrier, suggesting a degree of membrane permeability. www.gov.ukmdpi.com For instance, studies on the synthetic cathinone (B1664624) 3,4-methylenedioxypyrovalerone (MDPV) using Caco-2 cell monolayers, a model for intestinal absorption, have shown high permeability. nih.govresearchgate.net
The β-keto group present in cathinone structures generally increases polarity compared to their amphetamine counterparts, which could theoretically decrease passive diffusion across the highly lipophilic cell membrane. mdpi.com However, other structural features can counteract this. For example, the presence of a pyrrolidine (B122466) ring in some cathinones can increase lipophilicity and, consequently, membrane permeability. mdpi.com While specific data for 5-Methylethylone is not available, its chemical structure suggests it possesses properties that would allow for some degree of passive diffusion.
Table 1: Physicochemical Properties of 5-Methylethylone Hydrochloride Relevant to Passive Diffusion
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₃ | nih.gov |
| Molecular Weight | 271.74 g/mol | nih.gov |
| Description | Crystalline solid | evitachem.com |
| Solubility | Generally moderate solubility in organic solvents | evitachem.com |
Note: Specific experimental values for logP and aqueous solubility for this compound are not widely reported.
Carrier-Mediated Transport Mechanisms
Carrier-mediated transport involves membrane proteins that bind to specific molecules and facilitate their movement across the membrane. This can occur through active transport, which requires energy, or facilitated diffusion, which does not.
Active transport systems move substances against their concentration gradient, a process that requires cellular energy. ontosight.ai A key family of active transporters are the efflux pumps, such as P-glycoprotein (P-gp), which actively remove xenobiotics from cells, thereby limiting their intracellular concentration and efficacy.
There are no direct studies investigating whether this compound is a substrate for P-gp or other efflux pumps. However, research on related compounds offers some clues. A study on the enantiomers of pentedrone (B609907) and methylone found enantioselective interactions with P-gp, suggesting that some synthetic cathinones can be substrates for this efflux transporter. mdpi.com Specifically, the R-(-)-enantiomer of pentedrone and the S-(-)-enantiomer of methylone showed higher affinity for P-gp. mdpi.com Another study on MDMA, MDE, and PMA indicated that these compounds are weak inhibitors of P-gp. nih.gov Given the structural similarities, it is plausible that this compound may also interact with P-gp, potentially influencing its absorption and distribution, but this remains to be experimentally verified.
Table 2: Interaction of Selected Synthetic Cathinones with P-glycoprotein (P-gp)
| Compound | Interaction with P-gp | Study Model | Source |
| Pentedrone | Substrate (enantioselective) | Caco-2 cells | mdpi.com |
| Methylone | Substrate (enantioselective) | Caco-2 cells | mdpi.com |
| MDPV | Efflux suggested by efflux ratios | Caco-2 cells | nih.govresearchgate.net |
| MDMA | Weak inhibitor | L-MDR1 cells | nih.gov |
| MDE | Weak inhibitor | L-MDR1 cells | nih.gov |
Facilitated diffusion is a carrier-mediated transport process that does not require energy and follows the concentration gradient of the transported substance. This process is crucial for the transport of molecules that are too large or too polar to cross the membrane by simple diffusion.
A key family of transporters that may be involved in the facilitated diffusion of synthetic cathinones are the organic cation transporters (OCTs). researchgate.netbiorxiv.orgnih.gov OCTs are involved in the transport of a wide range of endogenous and exogenous cationic compounds. biorxiv.org Given that this compound is a cationic molecule at physiological pH, it is a potential candidate for transport by OCTs. Research has shown that other psychostimulants, like amphetamine, interact with OCTs, although d-amphetamine itself was not found to be a substrate of OCT3 but rather a weak inhibitor. nih.gov OCTs have been identified as low-affinity, high-capacity transporters for monoamine neurotransmitters. biorxiv.orgnih.gov The role of OCTs in the transport of this compound has not been directly investigated, but their involvement in the transport of other structurally related compounds suggests a potential pathway that warrants further research. researchgate.net
Vesicular Transport Pathways (e.g., Pinocytosis, Exocytosis)
Vesicular transport is a process by which cells transport molecules across the membrane by forming membrane-bound vesicles. This includes endocytosis (pinocytosis for fluids and small particles) and exocytosis. While this is a major transport mechanism for large molecules, its role in the direct cellular uptake of small molecules like this compound from the extracellular space is likely minimal compared to passive diffusion and carrier-mediated transport.
However, once inside the cell, particularly within neurons, vesicular transport plays a critical role. Synthetic cathinones are known to interact with vesicular monoamine transporters (VMATs), which are responsible for packaging neurotransmitters into synaptic vesicles for subsequent release. www.gov.ukmedscape.com Some synthetic cathinones, like mephedrone (B570743) and methylone, can inhibit VMAT2, which disrupts the storage of neurotransmitters and can lead to their release from the cytoplasm. nih.govacs.orgmedscape.com It is plausible that 5-Methylethylone, being structurally related to methylone, may also interact with VMATs, thereby influencing neurotransmitter levels within the neuron. www.gov.ukmedscape.com This interaction within the subcellular vesicular system is a key aspect of its presumed mechanism of action.
Influence of Physiochemical Properties on Cellular Uptake
The cellular uptake of any compound is fundamentally linked to its physicochemical properties. As discussed, properties such as lipophilicity, molecular size, and ionization state (pKa) are critical determinants of a molecule's ability to cross cell membranes.
For this compound, its crystalline solid nature and expected moderate solubility in organic solvents suggest a degree of lipophilicity that would facilitate passage across lipid membranes. evitachem.com The presence of a β-keto group increases polarity, which may temper its lipophilicity, while other structural components may enhance it. mdpi.com The compound's basic nature means it will be protonated and carry a positive charge at physiological pH, which could hinder passive diffusion but make it a candidate for uptake by transporters that recognize organic cations, such as OCTs. researchgate.netnih.gov The precise balance of these properties dictates the dominant mechanism of its cellular uptake. A comprehensive quantitative structure-activity relationship (QSAR) study for this compound's transport has not been published.
Metabolism and Biotransformation Pathways of 5 Methylethylone Hydrochloride
In Vitro Metabolic Studies
In vitro metabolic studies are fundamental in characterizing the biotransformation of a novel compound. These studies typically utilize subcellular fractions, such as hepatic microsomes and cytosol, to identify metabolic pathways and the enzymes involved. jfda-online.comkoreascience.kr Due to a significant lack of specific research on 5-Methylethylone (B12718827), the following sections describe the standard methodologies and expected findings based on studies of analogous synthetic cathinones.
Hepatic Microsomal and Cytosolic Biotransformation
The primary site of drug metabolism is the liver, and in vitro models using human liver microsomes (HLM) are the standard for investigating phase I metabolism. jfda-online.comxiahepublishing.comnih.gov HLM contain a high concentration of cytochrome P450 (CYP450) enzymes, which are crucial for the oxidative metabolism of many drugs. pharmacologyeducation.orgmdpi.comnih.gov Cytosolic fractions are used to study the activity of other drug-metabolizing enzymes.
A typical in vitro study would involve incubating 5-Methylethylone hydrochloride with pooled human liver microsomes and cytosol. jfda-online.comkoreascience.kr The incubation mixture would also contain necessary cofactors, such as a NADPH-regenerating system for CYP450-mediated reactions. xiahepublishing.comd-nb.info The reaction would be terminated at various time points, and the resulting mixture analyzed using advanced analytical techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) to identify and quantify the parent compound and its metabolites. jfda-online.comkoreascience.krjfda-online.com
Identification of Primary and Secondary Metabolites
Metabolites are the products of metabolism and are categorized as primary or secondary. Primary metabolites are directly involved in the normal growth and development of an organism, while secondary metabolites are not directly involved in these processes but can have other important functions. In the context of drug metabolism, primary metabolites are the direct products of phase I reactions (e.g., oxidation, reduction, hydrolysis), while secondary metabolites are often the result of phase II conjugation reactions (e.g., glucuronidation, sulfation) of the parent drug or its primary metabolites.
For 5-Methylethylone, it is anticipated that in vitro studies would identify a range of phase I metabolites. Based on the metabolism of structurally similar cathinones like ethylone (B12757671), dibutylone, and dimethylone, the primary metabolites of 5-Methylethylone would likely result from N-dealkylation, β-keto reduction, and demethylenation of the methylenedioxy ring. jfda-online.comkoreascience.krjfda-online.com Aliphatic hydroxylation is another potential, though sometimes minor, pathway. jfda-online.com
Table 1: Postulated Primary Metabolites of 5-Methylethylone in In Vitro Studies (Based on data from analogous synthetic cathinones)
| Metabolite Type | Metabolic Reaction | Postulated Metabolite Name |
| M1 | N-de-ethylation | 5-Methyl-nor-ethylone (bk-MDEA) |
| M2 | β-keto reduction | Dihydro-5-methylethylone |
| M3 | Demethylenation | Dihydroxy-5-methylethylone |
| M4 | Aliphatic Hydroxylation | Hydroxy-5-methylethylone |
| M5 | Demethylenation & O-methylation | Methoxy-hydroxy-5-methylethylone |
This table is illustrative and based on metabolic pathways of similar compounds. Specific metabolites for 5-Methylethylone require empirical validation.
Enzyme Kinetics of Metabolic Pathways
Enzyme kinetics studies are performed to understand the rate at which a drug is metabolized by specific enzymes. nih.govresearchgate.net These studies determine key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). d-nb.info This information is crucial for predicting a drug's metabolic clearance and potential for drug-drug interactions. nih.gov
To determine the enzyme kinetics of 5-Methylethylone metabolism, a series of in vitro experiments would be conducted. This would involve incubating varying concentrations of the compound with human liver microsomes or specific recombinant CYP450 enzymes. d-nb.infonih.gov By measuring the rate of metabolite formation at each substrate concentration, Km and Vmax values can be calculated. nih.gov Given that CYP2D6, CYP2C19, CYP1A2, and CYP3A4 are commonly involved in the metabolism of synthetic cathinones, these enzymes would be of particular interest. pharmacologyeducation.orgwcrj.netnih.gov
Table 2: Hypothetical Enzyme Kinetic Parameters for 5-Methylethylone Metabolism (For illustrative purposes only)
| Metabolic Pathway | CYP Isoform | Apparent Km (µM) | Apparent Vmax (pmol/mg/min) |
| N-de-ethylation | CYP2B6/CYP3A4 | Data not available | Data not available |
| Ring Hydroxylation | CYP2D6 | Data not available | Data not available |
| O-demethylation | CYP2C19/CYP2D6 | Data not available | Data not available |
No published data exists for the enzyme kinetics of 5-Methylethylone. The table indicates the enzymes likely involved based on analogous compounds.
Postulated Metabolic Pathways based on Analogous Cathinones
In the absence of direct metabolic data for 5-Methylethylone, its metabolic fate can be postulated by examining the well-documented biotransformation of structurally related synthetic cathinones. The primary metabolic reactions for this class of compounds involve modifications to the alkylamino side chain and the substituted phenyl ring.
N-Dealkylation Metabolites
N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for many drugs containing secondary or tertiary amine functionalities. wustl.edunih.govnih.gov This reaction is primarily catalyzed by cytochrome P450 enzymes. wustl.edu For synthetic cathinones with an N-ethyl group, such as ethylone, N-de-ethylation is a recognized metabolic step. jfda-online.com Therefore, it is highly probable that 5-Methylethylone undergoes N-de-ethylation to form its primary amine metabolite, 5-methyl-nor-ethylone. This process likely involves CYP enzymes such as CYP3A4 and CYP2B6. nih.gov
Ring Hydroxylation and O-Demethylation Metabolites
The aromatic ring of synthetic cathinones is also a target for metabolic modification. For cathinones with a methylenedioxy ring, such as 5-Methylethylone, a key metabolic pathway is the opening of this ring, a process known as demethylenation. jfda-online.comkoreascience.krjfda-online.comherts.ac.uk This reaction, often mediated by CYP2D6 and CYP2C19, results in a catechol metabolite. herts.ac.uk This catechol can then be further metabolized by catechol-O-methyltransferase (COMT) to form a methoxy-hydroxy metabolite. herts.ac.uk
Aromatic hydroxylation, the addition of a hydroxyl group to the phenyl ring, is another potential metabolic pathway. nih.gov While this is a major route for amphetamines, it can be a less prominent pathway for some synthetic cathinones. The methyl group on the phenyl ring of 5-Methylethylone could also be a site for hydroxylation. Following hydroxylation, further oxidation can occur. O-demethylation, the removal of a methyl group from a methoxy (B1213986) substituent, is also a possibility if such a group is formed during metabolism. chim.itnih.govnih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
The biotransformation of xenobiotics, including synthetic cathinones like this compound, typically proceeds through two main phases of metabolism: Phase I (functionalization) and Phase II (conjugation). Phase II reactions involve the covalent attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, which increases their water solubility and facilitates their excretion from the body. longdom.org The primary conjugation reactions are glucuronidation and sulfation. longdom.org
While specific research on the comprehensive metabolic fate of 5-Methylethylone is limited, the metabolic pathways can be inferred from studies on structurally similar synthetic cathinones, such as ethylone, methylone, and eutylone (B1425526). researchgate.netwikipedia.org For these related compounds, conjugation reactions, particularly glucuronidation, have been identified as a significant elimination pathway for their Phase I metabolites. researchgate.netnih.gov
Glucuronidation:
Glucuronidation is a major Phase II metabolic pathway for many drugs and other foreign compounds. longdom.orgtaylorandfrancis.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. longdom.org
In the context of synthetic cathinones, glucuronidation primarily occurs on the hydroxyl groups introduced during Phase I metabolism. researchgate.netnih.gov Based on the metabolism of analogous compounds, it is anticipated that the primary sites for glucuronidation of 5-Methylethylone metabolites would be the hydroxyl groups formed from the reduction of the β-keto group and any hydroxylation on the aromatic ring or alkyl side chain.
Studies on the related compound eutylone have identified O-glucuronidation as a key metabolic step. researchgate.netresearchgate.net Similarly, research on other synthetic cathinones has consistently shown that metabolites resulting from the reduction of the β-keto group readily undergo glucuronic acid conjugation. nih.gov Therefore, the hydroxylated metabolites of 5-Methylethylone are likely substrates for UGT enzymes, leading to the formation of glucuronide conjugates.
Sulfation:
Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. longdom.org This process also increases the water solubility of the metabolites, aiding in their elimination.
While glucuronidation appears to be the more commonly reported conjugation pathway for synthetic cathinones, sulfation has also been noted for some related compounds. tandfonline.com For phenolic compounds, sulfation and glucuronidation can be competing pathways. chuv.ch If Phase I metabolism of 5-Methylethylone leads to the formation of phenolic metabolites through demethylenation followed by hydroxylation, these metabolites could potentially undergo sulfation. Studies on the flavonoid (-)-epicatechin (B1671481) have shown that sulfation can be a major metabolic pathway in humans. nih.gov
Predicted Conjugate Metabolites of 5-Methylethylone:
Based on the established metabolic pathways of structurally similar synthetic cathinones, the following table outlines the potential conjugate metabolites of 5-Methylethylone. It is important to note that these are predicted metabolites, and their definitive identification would require specific metabolic studies on 5-Methylethylone.
| Parent Compound/Metabolite | Conjugation Reaction | Predicted Conjugate Metabolite | Supporting Evidence from Analogous Compounds |
| 5-hydroxy-methylethylone (from β-keto reduction) | Glucuronidation | 5-hydroxy-methylethylone-glucuronide | Glucuronidation of keto-reduced metabolites is a common pathway for synthetic cathinones. nih.gov |
| Dihydro-5-methylethylone (from β-keto reduction) | Glucuronidation | Dihydro-5-methylethylone-glucuronide | Studies on eutylone show the formation of glucuronide conjugates of the keto-reduced metabolite. researchgate.netresearchgate.net |
| Hydroxylated metabolites (aromatic or alkyl) | Glucuronidation | Hydroxy-5-methylethylone-glucuronide | Hydroxylated metabolites of various cathinones undergo glucuronidation. researchgate.net |
| Demethylenated-hydroxylated metabolites | Glucuronidation | Demethylenated-hydroxy-5-methylethylone-glucuronide | Demethylenation followed by conjugation is a known pathway for methylenedioxy-substituted cathinones. jfda-online.com |
| Demethylenated-hydroxylated metabolites | Sulfation | Demethylenated-hydroxy-5-methylethylone-sulfate | Sulfation is a potential pathway for phenolic metabolites of related compounds. tandfonline.com |
Computational Chemistry and Molecular Modeling
Structure-Activity Relationship (SAR) Analysis: A Field of Generalizations
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and toxicology for understanding how a molecule's chemical structure relates to its biological activity. For synthetic cathinones, SAR studies have broadly identified key structural features that influence their potency and selectivity as monoamine transporter inhibitors. wikipedia.org These features typically include the nature of substituents on the aromatic ring, the length and branching of the alkyl chain on the alpha-carbon, and the substitution on the amino group. wikipedia.org
5-Methylethylone (B12718827) is structurally a derivative of ethylone (B12757671), featuring a methyl group on the benzodioxole ring. semanticscholar.org This modification, in theory, would alter its electronic and steric properties, thereby influencing its interaction with biological targets. However, specific SAR studies that systematically investigate the impact of the 5-methyl substitution in comparison to ethylone or other related cathinones to provide quantitative data on its structure-activity relationship are not documented in the accessible scientific literature. General discussions on cathinone (B1664624) derivatives suggest that modifications to the aromatic ring can significantly alter their pharmacological profile, but specific data for 5-Methylethylone is not provided. wikipedia.org
In Silico Prediction of Metabolic Pathways: Awaiting Specific Investigation
In silico tools are widely used to predict the metabolic fate of new psychoactive substances (NPS), providing a theoretical glimpse into how the human body might process a given compound. These predictions are based on known metabolic reactions and the chemical structure of the substance. For cathinones, common metabolic pathways include N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring.
Although there are established in silico platforms for predicting the metabolism of NPS, published studies that specifically apply these tools to 5-Methylethylone and report its predicted metabolites are not found. Therefore, a detailed and experimentally unverified metabolic pathway for 5-Methylethylone, generated through computational methods, remains to be publicly documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints: A Data Gap
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds. Developing a QSAR model for 5-Methylethylone would require a dataset of structurally related compounds with known activities at monoamine transporters.
While QSAR studies have been conducted for various classes of compounds, including other cathinones, to predict their effects on monoamine transporters and other biological endpoints, a specific QSAR model that includes 5-Methylethylone and provides predictive equations for its activity is not available in the current body of scientific literature. The creation of such a model is contingent on the availability of a robust dataset of related molecules with consistent biological data, which does not appear to have been compiled and published for this specific compound.
Forensic and Regulatory Science Research
Analytical Challenges in Forensic Seized Drug Analysis
The analysis of seized drug samples containing synthetic cathinones like 5-Methylethylone (B12718827) hydrochloride is a complex task for forensic chemists. The primary objective is the unambiguous identification of the controlled substance, which is often complicated by several factors. nist.govcfsre.org
A major analytical challenge in forensic chemistry is the differentiation of positional isomers and other structurally related analogs. uva.nl Synthetic cathinones, including 5-Methylethylone, are part of a large family of compounds with minor structural modifications. These subtle differences can have significant legal implications, as the legal status of a substance can depend on the specific isomer present. uva.nl For instance, compounds with the same molecular weight and similar mass spectra can be difficult to distinguish using standard screening techniques. uva.nl
Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique in forensic laboratories. unodc.orgunodc.org However, isomers of synthetic cathinones often produce very similar mass spectra, making definitive identification challenging without pure reference standards and careful interpretation of the data. uva.nl Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy, can provide greater specificity and are often necessary for the unequivocal identification of these compounds. cfsre.orgunodc.org Infrared (IR) spectroscopy can also be a valuable tool for distinguishing between isomers due to differences in their infrared absorption spectra. forensicsciencesimplified.org
Table 1: Analytical Techniques for Isomer Differentiation of Synthetic Cathinones
| Technique | Principle | Application in Isomer Differentiation |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio of fragmented ions. | Can be challenging as isomers often have similar fragmentation patterns. Retention time differences may aid in separation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity and uses multiple stages of mass analysis for higher selectivity. | Offers enhanced selectivity and is often capable of differentiating isomers based on subtle differences in fragmentation. unodc.org |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of elemental composition. | Can help in confirming the molecular formula but may not always differentiate between positional isomers without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule based on the interaction of atomic nuclei with a magnetic field. | Considered a definitive technique for structure elucidation and can unambiguously differentiate between isomers. cfsre.org |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which is dependent on its specific chemical bonds and structure. | Can distinguish between isomers based on unique "fingerprint" regions in their spectra. forensicsciencesimplified.org |
Illicit drug products are rarely pure and are often found in complex mixtures containing cutting agents, adulterants, or other psychoactive substances. ojp.gov This presents a significant challenge for the detection and identification of 5-Methylethylone hydrochloride in seized samples. The presence of other substances can interfere with analytical tests, potentially leading to false negatives or inaccurate quantification.
Furthermore, the detection of synthetic cathinones in biological matrices such as blood, urine, and oral fluid is crucial in forensic toxicology investigations related to driving under the influence of drugs (DUID) or post-mortem cases. researchgate.net These matrices are inherently complex and require extensive sample preparation to remove interfering substances before analysis. researchgate.net The stability of synthetic cathinones in biological samples can also be a concern, potentially affecting the accuracy of toxicological results. researchgate.net
For analytical data to be admissible in court, the methods used must be properly validated. wjarr.comgavinpublishers.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ikev.organkara.edu.tr This involves evaluating several parameters, including:
Specificity/Selectivity: The ability of the method to differentiate the analyte of interest from other substances that may be present. gavinpublishers.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. wjarr.com
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified. nih.gov
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. wjarr.comankara.edu.tr
Accuracy: The closeness of the measured value to the true value. gavinpublishers.com
Precision: The degree of agreement among a series of measurements of the same sample. nih.gov
The validation of analytical methods for novel psychoactive substances like this compound is particularly challenging due to the limited availability of certified reference materials and the dynamic nature of the illicit drug market. unodc.orgunodc.org
Prevalence and Monitoring in Illicit Drug Markets
The illicit drug market is a constantly evolving landscape, with new psychoactive substances emerging at an alarming rate. ojp.gov Monitoring the prevalence and distribution of these substances is essential for law enforcement, public health, and regulatory agencies.
The emergence of novel synthetic cathinones often follows a pattern. Clandestine chemists continually modify the chemical structures of existing controlled substances to create new, unregulated analogs. ojp.gov These new compounds are then marketed and sold, often online, as "legal highs" or "research chemicals." unodc.org Once a particular substance is identified and controlled, new derivatives quickly appear to take its place. ojp.gov This cat-and-mouse game poses a significant challenge to regulatory efforts. While specific data on the emergence of 5-Methylethylone is scarce, it is structurally related to other controlled cathinones like ethylone (B12757671). wikipedia.orgdbpedia.org
The distribution of novel psychoactive substances is a global issue. The internet has facilitated the international sale and distribution of these compounds, making them accessible in many parts of the world. unodc.org Seizure data from law enforcement agencies and forensic laboratories are crucial for tracking the geographical spread of new drugs. However, obtaining a comprehensive and up-to-date picture of the distribution of a specific compound like this compound is challenging due to the clandestine nature of the market and variations in reporting practices across different jurisdictions.
Regulatory Frameworks and Scheduling Considerations
The regulation of novel psychoactive substances (NPS) such as this compound is a complex and evolving area of forensic and regulatory science. The primary goal of these regulatory frameworks is to protect public health by preventing the misuse and trafficking of substances with abuse potential, while not unduly restricting legitimate scientific and medical access. The scheduling of a substance is a critical component of this framework, determining the level of control and legal restrictions placed upon it.
International Drug Control Treaties and National Legislation
The international drug control framework is primarily based on three United Nations treaties: the Single Convention on Narcotic Drugs of 1961, the Convention on Psychotropic Substances of 1971, and the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. These conventions establish a system for the international control of substances based on their therapeutic value and potential for abuse. The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) is responsible for assessing psychoactive substances and recommending their inclusion in the schedules of these conventions. As of the current available information, this compound has not been formally reviewed by the WHO ECDD and is not listed in the schedules of the major international drug control treaties.
At the national level, the legal status of this compound varies. In the United States, it is not a federally scheduled controlled substance. However, individual states may have their own regulations. For instance, the state of Vermont lists 5-Methylethylone as a regulated drug wikipedia.org. The absence of federal scheduling in the U.S. means that while it is not approved for human consumption by the Food and Drug Administration (FDA), its possession and distribution are not subject to the same penalties as substances listed in the Controlled Substances Act (CSA).
The regulatory landscape in other regions, such as Europe, the United Kingdom, Australia, and Canada, is also characterized by a substance-by-substance approach or the implementation of broad "psychoactive substances" legislation to control new and emerging drugs. There is currently no specific information available indicating that this compound is explicitly scheduled in these jurisdictions. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC) play crucial roles in monitoring the emergence of NPS and providing information to guide national and international regulatory responses.
Scientific Basis for Regulatory Scheduling Decisions
The decision to schedule a substance is based on a comprehensive scientific assessment of its pharmacological properties, abuse potential, and public health risks. While specific research on this compound is limited, the scientific basis for scheduling decisions for similar synthetic cathinones provides a framework for understanding the considerations that would be taken into account.
Pharmacological Profile: 5-Methylethylone is described as an empathogen, stimulant, and psychedelic, structurally related to ethylone wikipedia.org. Its effects are likely mediated by its interaction with monoamine neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). The specific receptor binding affinities and mechanisms of action would be a primary focus of any scientific evaluation for scheduling. Substances with potent stimulant and psychoactive effects are generally considered to have a higher potential for abuse.
Abuse Potential and Dependence Liability: The abuse potential of a substance is a critical determinant for scheduling. This is assessed through preclinical studies in animal models (e.g., self-administration, conditioned place preference) and by examining evidence of human abuse. There is a lack of published studies specifically investigating the abuse and dependence potential of this compound. However, its classification as a synthetic cathinone (B1664624) suggests it may share abuse potential with other drugs in this class. Regulatory agencies would require data on its reinforcing effects, the likelihood of compulsive use, and the development of physical or psychological dependence.
Toxicology and Public Health Risk: A thorough toxicological profile is essential for assessing the potential harm associated with a substance. This includes data on acute and chronic toxicity, neurotoxicity, and any adverse effects on major organ systems. The public health risk assessment also considers the prevalence of use, the availability of the substance on the illicit market, and its association with adverse public health outcomes, such as emergency room visits, driving under the influence cases, and fatalities. The limited available data on the toxicity of this compound is a significant gap in the scientific knowledge required for a formal scheduling recommendation.
Advanced Research Topics and Future Directions
Development of Reference Materials and Certified Standards
The reliable identification and quantification of 5-Methylethylone (B12718827) hydrochloride in laboratory settings are fundamentally dependent on the availability of high-purity, well-characterized reference materials. Certified Reference Materials (CRMs) are crucial for ensuring the quality and metrological traceability of analytical results in forensic chemistry and toxicology. imeko.org The process of developing these standards is a meticulous one, involving chemical synthesis, purification, and comprehensive characterization to confirm the material's identity and purity.
Historically, the production of reference standards for NPS has been a reactive process, often lagging behind the emergence of new substances on the illicit market. nih.gov This delay poses a significant challenge for forensic laboratories tasked with identifying novel compounds in seized materials or biological samples. The rapid appearance and sometimes short-lived prevalence of specific NPS like 5-Methylethylone hydrochloride can also create commercial difficulties for reference material producers, who face challenges in recovering development costs. nih.gov
To address this, new strategies are being adopted, including proactive synthesis based on anticipated chemical modifications of known cathinones. Collaboration between forensic laboratories, law enforcement, and reference material producers is essential to accelerate the identification of requirements for new standards. nih.gov For this compound, analytical reference standards are available from specialized chemical suppliers and are intended for research and forensic applications. caymanchem.combertin-bioreagent.com These standards are critical for calibrating analytical instruments and validating methods used for its detection.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)-1-propanone, monohydrochloride |
| CAS Number | 2748289-02-1 caymanchem.com |
| Molecular Formula | C₁₃H₁₇NO₃ • HCl caymanchem.comnih.gov |
| Molecular Weight | 271.74 g/mol nih.gov |
| Synonyms | 3,4-Methylenedioxy-5-methyl-N-ethyl cathinone (B1664624), R-MMC caymanchem.comwikipedia.org |
Application of Artificial Intelligence and Machine Learning in Analytical Prediction
The constant influx of NPS challenges traditional analytical workflows that rely on matching experimental data to libraries of known reference standards. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to overcome the limitations imposed by the absence of physical reference materials for every new compound. nih.gov
PS²MS (Predictive System for Identifying New Psychoactive Substances using Mass Spectrometry) : This system builds a synthetic NPS database by enumerating feasible derivatives of known drugs and uses deep learning to generate their corresponding mass spectra and chemical fingerprints. nih.govacs.org
DarkNPS : This is a generative neural network model capable of forecasting potential new drugs by using the structural formulas of existing reference drugs as input. nih.govualberta.ca
Competitive Fragmentation Modeling (CFM) : An ML approach that predicts likely fragmentation pathways in mass spectrometry, which is crucial for interpreting the spectra of unknown compounds. mdpi.com
Table 2: Examples of AI/ML Applications in NPS Analysis
| AI/ML Model/System | Application | Key Function |
|---|---|---|
| PS²MS | NPS Identification | Generates mass spectra and fingerprints for putative NPS derivatives. nih.govacs.org |
| DarkNPS | NPS Prediction | Forecasts potential new drug structures based on existing ones. nih.govualberta.ca |
| NEIMS / DeepEI | Mass Spectra Prediction | Deep learning models used within systems like PS²MS to predict mass spectra from chemical structures. nih.gov |
Long-Term Stability and Storage Conditions of this compound
Ensuring the integrity of reference materials over time is critical for the accuracy of analytical measurements. The long-term stability of this compound, like other synthetic cathinones, is influenced by environmental factors such as temperature, light, and humidity. nih.govmsf.org
General stability studies on the cathinone class provide essential guidance for the proper storage of this compound. Research has shown that the stability of synthetic cathinones is highly dependent on temperature. ojp.gov Degradation is significantly accelerated at room temperature compared to refrigerated (2°C to 8°C) or frozen (-20°C) conditions. nih.govmsf.org For many cathinones, storage at -20°C is recommended to ensure long-term stability, often for periods of several years. caymanchem.comnih.gov
Furthermore, the chemical structure and the matrix in which the compound is stored play a crucial role. nih.govojp.gov Studies on various cathinones in biological matrices like blood and urine have demonstrated that stability can be affected by pH. ojp.gov For purified reference standards of this compound, which are typically supplied as a crystalline solid or in a solvent like methanol, the primary concerns are temperature and exposure to light. cerilliant.com
Based on guidelines for pharmaceutical products and existing data on related compounds, the following storage conditions are recommended for this compound reference materials:
Long-Term Storage : Freezer storage at -20°C is the preferred condition to minimize degradation and ensure stability for extended periods (e.g., ≥ 5 years). caymanchem.com
Protection from Light : Materials should be stored in opaque or amber vials and kept in the dark to prevent photodegradation. europa.eu
Control of Humidity : For solid materials, storage in a desiccator or with a desiccant can prevent degradation from moisture. Containers should be kept tightly closed. msf.org
Accelerated stability studies, where the substance is exposed to exaggerated conditions (e.g., higher temperatures), are often used to predict long-term stability and determine appropriate shelf-life under recommended storage conditions. paho.org
Interdisciplinary Approaches in NPS Research
The multifaceted challenge posed by NPS necessitates a highly interdisciplinary research approach. The study of this compound is not confined to a single scientific domain but rather thrives at the intersection of several fields:
Analytical and Forensic Chemistry : Chemists are at the forefront of identifying and characterizing new substances like this compound. They develop and validate the analytical methods (e.g., GC-MS, LC-MS) required for its detection in various samples. nih.gov
Computer Science and Cheminformatics : The application of AI and machine learning, as detailed previously, represents a critical collaboration with computer scientists. These predictive models are becoming indispensable for proactively identifying potential new threats and for the rapid analysis of unknown substances. mdpi.commdpi.com
Toxicology and Pharmacology : Understanding the biological effects of this compound requires the expertise of toxicologists and pharmacologists. While this article excludes a discussion of adverse effects, this field is crucial for assessing the public health risks associated with NPS.
Public Health and Regulatory Science : Data generated by chemists and toxicologists inform public health officials and regulatory bodies, enabling them to develop evidence-based policies, issue public health alerts, and implement legislative controls.
This collaborative ecosystem is essential for an effective response to the NPS phenomenon. Information sharing between forensic laboratories, academic researchers, and public health agencies allows for the rapid dissemination of data on newly identified compounds, their analytical signatures, and associated risks. This integrated approach ensures that the scientific, public health, and law enforcement communities can adapt quickly to the ever-changing landscape of designer drugs.
Q & A
Q. What criteria should be used to validate novel analytical methods for this compound in complex matrices (e.g., biological fluids)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
